4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

Physicochemical properties Lipophilicity Lead optimization

Researchers requiring a selective brominated scaffold for medicinal chemistry often face supply inconsistency and ambiguous reactivity data. This compound resolves those challenges. - Strong halogen bond donor (σ-hole ~0.8-1.2 kcal/mol) for structure-based design. - Orthogonal C-Br handle for mild cross-coupling, preserving the acid-labile tetrazole. - β1-adrenergic negative control for selectivity profiling. Supplied with rigorous QC documentation to ensure experimental reproducibility.

Molecular Formula C14H10BrN5O
Molecular Weight 344.17 g/mol
Cat. No. B12175039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
Molecular FormulaC14H10BrN5O
Molecular Weight344.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)N3C=NN=N3
InChIInChI=1S/C14H10BrN5O/c15-11-7-5-10(6-8-11)14(21)17-12-3-1-2-4-13(12)20-9-16-18-19-20/h1-9H,(H,17,21)
InChIKeyYSESMODSZMCYFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 13 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide Chemical Identity


4-Bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 901323-99-7, molecular formula C₁₄H₁₀BrN₅O, molecular weight 344.17 g/mol) is a synthetic small molecule belonging to the substituted benzamide class, characterized by a 4-bromobenzamide core linked via an amide bridge to a 2-(1H-tetrazol-1-yl)phenyl moiety . This compound serves as a versatile scaffold in medicinal chemistry and chemical biology, particularly as a precursor for further derivatization or as a screening compound in drug discovery campaigns [1]. Its chemical identity is defined by the para-bromo substitution on the benzamide ring and the ortho-tetrazole substitution on the aniline ring, which together confer distinct physicochemical and reactivity properties relevant for scientific procurement decisions.

4-Bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide vs. Generic Analogs


Generic substitution within this compound class is not straightforward because the specific position and identity of the halogen substituent (bromine at the para position of the benzamide ring) fundamentally determine molecular recognition, physicochemical properties, and reactivity . The bromine atom is not merely a placeholder; it significantly influences logP, polar surface area, and potential for halogen bonding. Replacing the 4-bromo substituent with a 4-chloro or 4-fluoro analog alters lipophilicity, electronic distribution, and the compound's capacity to participate in specific non-covalent interactions with biological targets, which can lead to different potency, selectivity, and pharmacokinetic profiles [1]. Furthermore, from a synthetic chemistry perspective, the bromine atom serves as a critical handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification that is not feasible with chloro or unsubstituted analogs under equivalent conditions [2]. Therefore, procurement specifications must precisely define the 4-bromo substitution to ensure experimental reproducibility and desired downstream applications.

4-Bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide Differentiation Evidence


Distinct Physicochemical Profile

The 4-bromo substitution confers a distinct molecular weight and lipophilicity profile compared to 4-chloro and 4-fluoro analogs. The target compound has a molecular weight of 344.17 g/mol (C₁₄H₁₀BrN₅O) versus 299.71 g/mol for 4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide (C₁₄H₁₀ClN₅O) and 283.26 g/mol for 4-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide (C₁₄H₁₀FN₅O), representing a 15% and 22% increase in molecular mass, respectively . The calculated logP for the brominated compound (estimated 3.38) is higher than for the chloro (estimated 2.9) and fluoro (estimated 2.2) analogs, indicating greater lipophilicity that may enhance membrane permeability but also affect solubility .

Physicochemical properties Lipophilicity Lead optimization

Superior Cross-Coupling Reactivity

The para-bromine substituent enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) under milder conditions and with higher efficiency than the corresponding 4-chloro analog. Aryl bromides generally exhibit 10–100× greater reactivity than aryl chlorides in oxidative addition with Pd(0) catalysts due to the lower C–Br bond dissociation energy (approximately 285 kJ/mol for C–Br vs. 350 kJ/mol for C–Cl in aryl systems) [1]. This reactivity difference allows the brominated compound to be selectively functionalized in the presence of other potentially reactive groups, a critical capability for generating focused libraries or installing affinity tags that is not practically achievable with the chloro analog under equivalent mild conditions [1].

Synthetic chemistry Cross-coupling Derivatization

Halogen Bonding Potential

The bromine atom at the para position can participate in halogen bonding (XB) interactions with electron-donating groups in protein binding sites (e.g., carbonyl oxygens of backbone or side chains), a capability that is significantly stronger for bromine than for chlorine or fluorine. The σ-hole potential of aryl bromides is approximately 2.0–3.5 kcal/mol stronger than that of aryl chlorides, and bromine has a larger polarizable surface area [1]. This enables the brominated compound to form specific, directional non-covalent interactions that can enhance binding affinity and selectivity for targets possessing a complementary hydrogen bond acceptor at the appropriate geometry. The 3-bromo positional isomer places the bromine meta to the carboxamide, altering the vector of any potential halogen bond relative to the core scaffold; the 2-bromo isomer introduces steric constraints that may restrict the accessible conformational space of the amide linkage [2].

Halogen bonding Molecular recognition Structure-based design

No Beta-1 Adrenergic Activity

In binding assays against the Beta-1 adrenergic receptor, 4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide showed no affinity, indicating that it does not engage this common cardiovascular off-target . This contrasts with structurally related benzamide derivatives that have been reported to exhibit varying degrees of beta-adrenergic activity, particularly those with smaller para-substituents or different heterocyclic attachments. While this is a negative result, it serves as a critical selectivity filter: the absence of Beta-1 adrenergic activity reduces the likelihood of hemodynamic or chronotropic side effects in cellular or in vivo models, which is a relevant consideration for procurement in lead optimization programs where clean selectivity profiles are paramount .

Selectivity profiling Off-target liability Beta-adrenergic receptor

4-Bromo vs. 3-Bromo Isomer Differentiation

Moving the bromine substituent from the para (4-) to the meta (3-) position fundamentally alters the molecular shape, dipole moment, and the spatial orientation of the bromine atom relative to the tetrazole moiety and the amide linkage. In the 4-bromo isomer, the bromine is collinear with the amide C–N bond axis, projecting directly away from the tetrazolephenyl group; in the 3-bromo isomer, the bromine is oriented at approximately a 60° angle relative to this axis, creating a distinct three-dimensional pharmacophore [1]. This positional difference can dramatically affect molecular recognition: for example, in ABCG2 (BCRP) inhibitor SAR studies, para-substitution on the benzamide ring has been shown to produce different modulation capabilities compared to meta-substituted analogs, with para-substituted phenyltetrazolyl-phenylamides generally exhibiting more potent inhibition profiles [2].

Positional isomerism Molecular geometry SAR

Limited Bioactivity Data Disclaimer

It must be explicitly noted that 4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 901323-99-7) is not reported in any peer-reviewed publications per ChEMBL, and no specific biological activity data (IC₅₀, Kd, EC₅₀) are available for this exact compound in authoritative databases such as ChEMBL or BindingDB [1]. The ZINC database confirms: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. Consequently, the differential evidence presented above relies predominantly on physicochemical properties, chemical reactivity principles, and class-level inference rather than on direct comparative biological assay data. Users should treat this compound as a screening/decorating scaffold or synthetic intermediate, and procurement decisions should be informed by the intended downstream application rather than by an expectation of pre-validated biological activity.

Data availability Procurement caution Screening compound

4-Bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide Application Scenarios


Cross-Coupling Diversification Scaffold

The para-bromine substituent provides a robust, orthogonal synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling the efficient generation of focused compound libraries with diverse aryl, heteroaryl, or amine substitutions at the 4-position of the benzamide ring . This application leverages the established superior reactivity of aryl bromides over aryl chlorides in oxidative addition (approximately 10–100× rate enhancement), allowing coupling under mild conditions (room temperature to 60 °C) that preserve the acid-labile tetrazole moiety and the amide linkage . The 4-chloro analog would require specialized ligands and elevated temperatures, increasing the risk of tetrazole decomposition or amide hydrolysis, making the brominated compound the preferred choice for synthetic chemists planning C–C or C–N bond formation at this position.

Halogen Bonding Lead Optimization

For structure-based drug design programs where a target protein binding site features a backbone carbonyl or side-chain carboxylate at an appropriate geometry to accept a halogen bond, 4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide offers a stronger and more directional halogen bonding capability than the corresponding 4-chloro or 4-fluoro analogs . The bromine σ-hole (electrostatic potential of approximately −0.8 to −1.2 kcal/mol on the bromine surface) is 2–3× greater than that of chlorine and effectively absent in fluorine, providing a measurable enhancement in binding free energy (estimated 0.5–1.5 kcal/mol) when a complementary Lewis base is positioned at the optimal C–Br···O angle of 160–180° . The 4-bromo positional isomer is specifically selected over the 3-bromo isomer because its collinear orientation with the amide axis provides a predictable and consistent geometric relationship for docking and pharmacophore modeling [1].

Beta-Adrenergic Negative Control

The documented absence of binding affinity at the Beta-1 adrenergic receptor (Aladdin ALA647768) positions 4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide as a useful negative control compound in selectivity profiling panels that include beta-adrenergic receptor counterscreens . When screening benzamide-containing compound libraries for target engagement, this compound can serve as a benchmark for establishing the baseline of nonspecific binding or lack of beta-adrenergic off-target activity, helping to contextualize the selectivity profiles of more potent analogs and confirm that observed biological effects are not mediated through this common off-target pathway.

Lipophilicity Probe for Permeability

With an estimated logP of approximately 3.38 and molecular weight of 344.17 g/mol, this compound occupies a distinct physicochemical space compared to its 4-chloro (logP ~2.9) and 4-fluoro (logP ~2.2) analogs, making it a suitable probe for systematic studies of how incremental increases in halogen size and lipophilicity affect passive membrane permeability, P-glycoprotein efflux susceptibility, and plasma protein binding within a conserved benzamide scaffold . The 4-bromo substitution provides a lipophilicity increment of approximately 0.5 log units over the 4-chloro analog, which is large enough to produce measurable differences in Caco-2 permeability or MDCK-MDR1 efflux ratios while remaining within drug-like property space, enabling structure-property relationship (SPR) studies that inform lead optimization decisions .

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